molecular formula C12H22N2O3 B062561 tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate CAS No. 159873-06-0

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Cat. No. B062561
M. Wt: 242.31 g/mol
InChI Key: XDRGUPXMFDJOFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and its derivatives often involves condensation reactions, starting from various precursors including carbamimide and specific acids in the presence of catalysts like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These methods yield compounds characterized by unique structures and potential for further functionalization (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate derivatives has been elucidated using X-ray diffraction studies. These studies reveal that the compounds typically crystallize in the monoclinic space group with specific unit cell parameters, indicating the presence of weak intermolecular interactions and aromatic π–π stacking interactions which contribute to the stability of the crystal structure. For example, derivatives have been reported to crystallize in space groups with detailed bond lengths and angles typical for piperazine-carboxylate structures (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and its analogs participate in a variety of chemical reactions, including nucleophilic substitution reactions which have been employed to introduce different functional groups into the piperazine ring. These reactions are crucial for the synthesis of biologically active compounds and intermediates for further chemical transformations. The compound’s ability to undergo such reactions makes it a valuable building block in organic synthesis (Liu Ya-hu, 2010).

Physical Properties Analysis

The physical properties of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate derivatives, such as solubility, melting point, and crystal structure, have been studied extensively. These properties are influenced by the compound's molecular structure and the nature of substituents attached to the piperazine ring. Detailed analysis of crystal packing and intermolecular interactions provides insights into the stability and solubility of these compounds (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Chemical Properties Analysis

The chemical properties of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, including reactivity, stability, and functional group transformations, have been explored through various synthetic and characterization techniques. These studies highlight the compound's versatility as a synthetic intermediate and its potential applications in the development of new materials and pharmaceuticals (Ban, Liu, Liao, Yang, Wang, & Zhou, 2023).

Scientific Research Applications

Synthesis and Characterization

Tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized through various methods. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction and characterized by spectroscopic evidence and X-ray diffraction data (Sanjeevarayappa et al., 2015). Similarly, two derivatives of N-Boc piperazine were synthesized and their structures confirmed by spectroscopic studies and single-crystal X-ray diffraction analysis (Kulkarni et al., 2016).

Molecular Structure and Crystallography

The molecular structures of these compounds have been extensively studied. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, highlighting typical bond lengths and angles for this piperazine-carboxylate (Mamat et al., 2012). The tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was also prepared, demonstrating its novel chemistry and pharmaceutical potential (Gumireddy et al., 2021).

Biological Evaluation and Applications

Biological Activity

Some studies have focused on evaluating the biological activities of these compounds. For example, the synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Another study on two derivatives of N-Boc piperazine reported their moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Safety And Hazards

The safety information for “tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate” includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRGUPXMFDJOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573268
Record name tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

CAS RN

159873-06-0
Record name tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of tert-butyl piperazine-1-carboxylate (6.2 g, 33.29 mmol), epibromohydrin (5.4 g, 39.42 mmol) and potassium carbonate (5.5 g, 39.79 mmol) in acetonitrile (70 ml) was heated under reflux for 3 hours. The reaction mixture was concentrated under reduced pressure, and water was added to the residue. The mixture was extracted with methylene chloride. The extract was washed with brine, dried over sodium sulfate, and then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to afford tert-butyl 4-oxiranylmethylpiperazine-1-carboxylate (6.2 g, yield 77%) as a colorless oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-(tert-butoxycarbonyl)piperazine (18.6 g, 100 mmol) and epichlorohydrine (10.2 ml, 12.0 g, 130 mmol) in methanol (50 ml) was stirred at room temperature for 24 hours and the solvent was evaporated. The residue was dissolved in 200 ml of ether and the solution was stirred with 10N aqueous NaOH (100 ml) at room temperature for 2 hours. Then the organic layer was separated, washed with brine until neutral, dried over MgSO4 and concentrated to afford the title compound (21.8 g) as a pale yellowish viscous oil, yield: 90.1%.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90.1%

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